Lipophilicity (XLogP3) of 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine vs. Unsubstituted and Methoxy Analogs
1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine exhibits a computed XLogP3 of 3.2, which is substantially higher than that of the unsubstituted analog 1-(4-bromophenyl)ethylamine (XLogP3 1.9) [1] and the 2-methoxy analog 1-(4-bromo-2-methoxyphenyl)ethanamine (XLogP3 1.8) [2]. This increase of approximately 1.3–1.4 log units indicates significantly enhanced lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 1-(4-bromophenyl)ethylamine: 1.9; 1-(4-bromo-2-methoxyphenyl)ethanamine: 1.8 |
| Quantified Difference | +1.3 log units (vs. unsubstituted analog); +1.4 log units (vs. methoxy analog) |
| Conditions | Computed XLogP3 values from PubChem (2025 release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and potential blood-brain barrier penetration, which is critical for CNS-targeted research applications.
- [1] PubChem. (2025). 1-(4-bromophenyl)ethylamine. Compound Summary for CID 122240. XLogP3-AA: 1.9. View Source
- [2] PubChem. (2025). 4-Bromo-2-methoxy-alpha-methylbenzenemethanamine. Compound Summary for CID 18699242. XLogP3-AA: 1.8. View Source
